molecular formula C16H16N6OS B5555334 2,3,5-trimethyl-N-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}pyrazolo[1,5-a]pyrimidin-7-amine

2,3,5-trimethyl-N-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B5555334
M. Wt: 340.4 g/mol
InChI Key: JLXSEAPHHFQIAX-UHFFFAOYSA-N
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Description

2,3,5-trimethyl-N-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}pyrazolo[1,5-a]pyrimidin-7-amine is a useful research compound. Its molecular formula is C16H16N6OS and its molecular weight is 340.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 340.11063033 g/mol and the complexity rating of the compound is 443. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Research has explored the synthesis and characterization of pyrazole derivatives, including the analysis of their crystal structures through X-ray crystallography. These studies have aimed to understand the geometric parameters and the origin of biological activities against specific targets such as breast cancer and microbes, confirming the significance of structural analysis in designing compounds with potential biological activities (Titi et al., 2020).

Antimicrobial and Insecticidal Potential

Pyrimidine linked pyrazole derivatives have been synthesized and evaluated for their insecticidal and antibacterial potential. This research highlights the relation between the chemical structure of these compounds and their biological activity, demonstrating their potential in developing new antimicrobial agents (Deohate & Palaspagar, 2020).

Antagonist Activity

Studies on 3-(arylsulfonyl)-2-(methylthio)pyrazolo[1,5-a]pyrimidines have revealed their activity as antagonists for serotonin 5-HT6 receptors, with specific derivatives showing significant activity. This research underscores the importance of structural modifications in enhancing biological activity and supports the use of pharmacophore models for discovering new effective antagonists (Ivachtchenko et al., 2013).

Microwave-Assisted Synthesis

A practical method for synthesizing pyrazolo[3,4-d]pyrimidin-4-ones via a microwave-assisted three-component reaction demonstrates the efficiency of modern synthetic techniques. This method emphasizes pot- and step-economy and convenient product isolation, facilitating the development of compounds with potential pharmaceutical applications (Ng, Tiekink, & Dolzhenko, 2022).

Antioxidant Activity

The synthesis of thieno[2,3-d]pyrimidine derivatives and their evaluation for antioxidant activity showcase the exploration of novel compounds for their potential health benefits. This research indicates that specific substituents can significantly enhance radical scavenging activities, pointing towards the design of antioxidants (Kotaiah et al., 2012).

Mechanism of Action

The mechanism of action of pyrazolo[1,5-a]pyrimidines and oxadiazoles can vary widely depending on their specific structures and the biological targets they interact with. Some pyrazolo[1,5-a]pyrimidines have shown anticancer potential and enzymatic inhibitory activity .

Future Directions

The future directions in the research of pyrazolo[1,5-a]pyrimidines and oxadiazoles could involve the development of new synthetic routes and the exploration of new applications of these compounds, particularly in the field of drug discovery .

Properties

IUPAC Name

2,3,5-trimethyl-N-[(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6OS/c1-9-7-14(22-15(18-9)10(2)11(3)20-22)17-8-13-19-16(23-21-13)12-5-4-6-24-12/h4-7,17H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLXSEAPHHFQIAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NCC3=NOC(=N3)C4=CC=CS4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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